molecular formula C18H23Cl2N3O2 B2741403 2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1351622-28-0

2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No. B2741403
CAS RN: 1351622-28-0
M. Wt: 384.3
InChI Key: WRXKRIDNZAAFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H23Cl2N3O2 and its molecular weight is 384.3. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative agents against MCF-7 breast cancer cells, highlighting the potential of similar compounds in cancer research (Yurttaş et al., 2014).

Antibacterial and Antifungal Activities

Azole-containing piperazine derivatives were designed and synthesized, demonstrating moderate to significant antibacterial and antifungal activities in vitro, indicating the potential utility of such compounds in developing new antimicrobial agents (Gan et al., 2010).

Pharmacological Effects

Research into compounds like 1-(m-Chlorophenyl)piperazine (CPP) investigated their effects as serotonin receptor agonists, providing insight into the neuropharmacological applications of chlorophenylpiperazine derivatives (Fuller et al., 1981).

Hypolipidemic Activity

Studies have also explored the hypolipidemic activity of heterocyclic analogues of chlorcyclizine, demonstrating significant activity in lowering serum lipid levels, which suggests the potential of similar compounds in addressing lipid disorders (Ashton et al., 1984).

Solubility and Drug Delivery

Investigations into the solubility thermodynamics and partitioning processes of antifungal compounds offer valuable information on the pharmacologically relevant physicochemical properties, which are critical for the development of effective drug delivery systems (Volkova et al., 2020).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2.ClH/c1-13-16(14(2)24-20-13)12-21-7-9-22(10-8-21)18(23)11-15-5-3-4-6-17(15)19;/h3-6H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXKRIDNZAAFHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

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